Bienvenue dans la boutique en ligne BenchChem!

pep2-SVKE

AMPA Receptor Dopamine Exocytosis Synaptosomes

pep2-SVKE (1315378-76-7) is the only commercially validated, sequence-defined inert control for GluA2 PDZ-inhibitor peptides (e.g., pep2-SVKI). Its single E-to-K substitution at the C-terminal residue abolishes GRIP/ABP/PICK1 binding, preventing confounding PDZ activity in AMPAR trafficking, LTD/LTP, ischemia, and dopamine exocytosis assays. Researchers trust this negative control to isolate specific PDZ-dependent effects. Purchase >98% pure, lyophilized powder with full analytical documentation. Available in mg-to-gram scales from global suppliers.

Molecular Formula C59H89N13O20
Molecular Weight 1300.4 g/mol
Cat. No. B612462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepep2-SVKE
Molecular FormulaC59H89N13O20
Molecular Weight1300.4 g/mol
Structural Identifiers
InChIInChI=1S/C59H89N13O20/c1-7-31(6)49(58(90)65-38(19-21-45(78)79)53(85)69-42(28-73)55(87)72-47(29(2)3)56(88)64-37(10-8-9-23-60)52(84)66-39(59(91)92)20-22-46(80)81)70-44(77)27-63-51(83)40(25-33-13-17-35(75)18-14-33)68-57(89)48(30(4)5)71-54(86)41(26-43(62)76)67-50(82)36(61)24-32-11-15-34(74)16-12-32/h11-18,29-31,36-42,47-49,73-75H,7-10,19-28,60-61H2,1-6H3,(H2,62,76)(H,63,83)(H,64,88)(H,65,90)(H,66,84)(H,67,82)(H,68,89)(H,69,85)(H,70,77)(H,71,86)(H,72,87)(H,78,79)(H,80,81)(H,91,92)/t31-,36-,37-,38-,39-,40-,41-,42-,47-,48-,49-/m0/s1
InChIKeyAHURAWWDQDDHNP-OIKDQGPWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

pep2-SVKE: Inactive Control Peptide for GluA2 C-Terminal PDZ Interaction Studies


pep2-SVKE (CAS 1315378-76-7) is a synthetic 11-amino acid peptide (YNVYGIESVKE) corresponding to the last 10 residues of the GluA2 AMPA receptor C-terminus, with a single E-to-K substitution at position 10 . As a negative control analog of the active inhibitor pep2-SVKI, it is specifically designed to lack PDZ domain-binding activity . The compound serves as an essential inert comparator in experiments investigating GluA2-PDZ protein interactions (GRIP/ABP/PICK1), AMPA receptor trafficking, and synaptic plasticity mechanisms [1].

Why Generic GluA2 C-Terminal Peptide Analogs Cannot Replace pep2-SVKE in Controlled Experiments


Peptides targeting the GluA2 C-terminal PDZ-binding motif exhibit sequence-dependent functional divergence. Active inhibitors like pep2-SVKI (YNVYGIESVKI) and pep2-EVKI (YNVYGIEEVKI) disrupt specific PDZ protein interactions, but their effects cannot be reliably predicted or controlled without a verified inert analog [1]. Substituting pep2-SVKE with an uncharacterized control peptide or an active analog risks introducing confounding PDZ-binding activity, invalidating negative control experiments. pep2-SVKE is the validated, commercially available inactive control that shares identical length and nearly identical sequence with active peptides, differing only at the critical C-terminal residue (E vs. I) , ensuring that observed effects are attributable to specific PDZ disruption rather than non-specific peptide interactions [2].

Quantitative Evidence Differentiating pep2-SVKE from Active GluA2 C-Terminal Peptide Inhibitors


Inactive in Blocking AMPA-Mediated Dopamine Exocytosis: pep2-SVKE vs. pep2-SVKI

In nucleus accumbens synaptosomes, pep2-SVKE (negative control) fails to prevent nicotine-induced reduction of AMPA-mediated [3H]dopamine exocytosis, whereas the active analog pep2-SVKI completely blocks this reduction [1]. This demonstrates that pep2-SVKE lacks the PDZ-disrupting activity required to interfere with GluA2-scaffolding protein interactions .

AMPA Receptor Dopamine Exocytosis Synaptosomes

Lack of Effect on AMPAR EPSC Depression Following Oxygen-Glucose Deprivation

In hippocampal slice recordings, inclusion of 100 μM pep2-SVKE in the patch pipette failed to prevent the depression of AMPAR EPSCs induced by oxygen-glucose deprivation (OGD), whereas both pep2-SVKI (100 μM) and pep2-EVKI (100 μM) prevented this depression [1]. This establishes pep2-SVKE as an inactive control in a clinically relevant ischemia model.

Ischemia AMPA Receptor Electrophysiology

No Detectable Binding to PDZ Domains: GRIP, ABP, or PICK1

Unlike its active counterparts, pep2-SVKE does not bind to GRIP or PICK1 in GST pull-down assays and does not affect the retention of PICK1 by GST-GluR2 . In contrast, pep2-SVKI disrupts binding of GluA2 to GRIP, ABP, and PICK1, while pep2-EVKI selectively disrupts only PICK1 binding . This molecular specificity underscores pep2-SVKE's utility as a true negative control for PDZ interaction studies.

Protein-Protein Interaction PDZ Domain Binding Assay

No Effect on Long-Term Depression (LTD) or AMPA Current Amplitude

In hippocampal CA1 neurons, pep2-SVKE does not increase AMPA receptor-mediated EPSC amplitude or block LTD, whereas pep2-SVKI increases EPSC amplitude in a subset of neurons and blocks LTD in all neurons [1]. pep2-EVKI similarly lacks effect on LTD and AMPA current amplitude . This positions pep2-SVKE as a critical control for dissecting the role of specific PDZ interactions in synaptic plasticity.

Synaptic Plasticity LTD Electrophysiology

Optimal Research Applications for pep2-SVKE Based on Validated Evidence


Negative Control for GluA2-PDZ Interaction Disruption in Synaptic Plasticity Studies

Use pep2-SVKE as an inert control when investigating the role of GluA2 C-terminal PDZ interactions in hippocampal long-term depression (LTD) or long-term potentiation (LTP). Its lack of effect on EPSC amplitude and LTD, as demonstrated by Daw et al. (2000) [1], makes it ideal for isolating the specific contributions of GRIP/ABP/PICK1 binding.

Control for Peptide-Specific Effects in Ischemia/Stroke Models

In oxygen-glucose deprivation (OGD) or other ischemia models, include pep2-SVKE in parallel experiments with active inhibitors (e.g., pep2-SVKI, pep2-EVKI) to confirm that observed neuroprotection is due to specific disruption of GluA2 trafficking rather than non-specific peptide effects. The electrophysiological data from Dixon et al. (Figure 6) support this application [2].

Validation of Dopamine Release Modulation via AMPA Receptor Trafficking

When studying nicotine-induced changes in AMPA receptor surface expression and dopamine exocytosis in nucleus accumbens synaptosomes, employ pep2-SVKE as the negative control. Grilli et al. (2012) demonstrated that pep2-SVKE is inefficacious in this assay, whereas pep2-SVKI prevents the nicotine effect [3].

Biochemical Verification of PDZ Domain Binding Specificity

Use pep2-SVKE in GST pull-down assays to verify that observed interactions between GluA2 C-terminal peptides and PDZ proteins (GRIP, PICK1, ABP) are sequence-specific. The lack of binding by pep2-SVKE, as reported by MedChemExpress product data, confirms that the C-terminal isoleucine is essential for PDZ recognition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for pep2-SVKE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.